molecular formula C8H13Br B2795208 6-(Bromomethyl)spiro[2.4]heptane CAS No. 2402829-37-0

6-(Bromomethyl)spiro[2.4]heptane

Cat. No.: B2795208
CAS No.: 2402829-37-0
M. Wt: 189.096
InChI Key: FNVWZAFUJVFUEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Bromomethyl)spiro[2.4]heptane: is a spirocyclic compound characterized by a unique structure where a bromomethyl group is attached to a spiro[24]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)spiro[2.4]heptane typically involves the bromination of spiro[2.4]heptane derivatives. One common method includes the reaction of spiro[2.4]heptane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine-containing reagents.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)spiro[2.4]heptane primarily undergoes substitution reactions due to the presence of the bromomethyl group. It can participate in nucleophilic substitution reactions (S_N2) where the bromine atom is replaced by various nucleophiles.

Common Reagents and Conditions

    Nucleophiles: Sodium azide, potassium cyanide, thiols, and amines.

    Conditions: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example:

  • Reaction with sodium azide yields 6-(Azidomethyl)spiro[2.4]heptane.
  • Reaction with potassium cyanide yields 6-(Cyanomethyl)spiro[2.4]heptane.

Scientific Research Applications

6-(Bromomethyl)spiro[2.4]heptane finds applications in various fields of scientific research:

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex spirocyclic compounds.

Biology and Medicine

    Drug Discovery: Explored for its potential in the development of new pharmaceuticals due to its unique structural features.

    Biological Probes: Utilized in the design of molecular probes for studying biological systems.

Industry

    Materials Science: Investigated for its role in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)spiro[2.4]heptane in chemical reactions involves the formation of a reactive intermediate when the bromine atom is displaced by a nucleophile. This intermediate can then undergo further transformations depending on the reaction conditions and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.4]heptane: The parent compound without the bromomethyl group.

    Spiro[3.3]heptane: Features a pair of cyclobutane rings sharing one carbon.

    Spiropentane: Contains a spirocyclic structure with cyclopropane rings.

Uniqueness

6-(Bromomethyl)spiro[2.4]heptane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its parent compound and other spirocyclic analogues. This reactivity makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

6-(bromomethyl)spiro[2.4]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c9-6-7-1-2-8(5-7)3-4-8/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVWZAFUJVFUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)CC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.